molecular formula C12H17N2NaO2S B1682797 Sodium;5-pentan-2-yl-5-prop-2-enyl-2-sulfanylidene-1,3-diazinane-4,6-dione CAS No. 337-47-3

Sodium;5-pentan-2-yl-5-prop-2-enyl-2-sulfanylidene-1,3-diazinane-4,6-dione

Cat. No.: B1682797
CAS No.: 337-47-3
M. Wt: 276.33 g/mol
InChI Key: LYZGJWXNOGIVQA-UHFFFAOYSA-M
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Description

Thiamylal sodium, also known as Surital, is a barbiturate derivative that was invented in the 1950s. It has sedative, anticonvulsant, and hypnotic effects, and is used as a strong but short-acting sedative. Thiamylal sodium is primarily used for induction in surgical anesthesia or as an anticonvulsant to counteract side effects from other anesthetics .

Preparation Methods

Thiamylal sodium is synthesized through a series of chemical reactions involving the formation of a thiobarbiturate structure. The synthetic route typically involves the reaction of an appropriate alkyl halide with thiourea to form the corresponding thiourea derivative. This intermediate is then cyclized to form the thiobarbiturate ring system.

Chemical Reactions Analysis

Thiamylal sodium undergoes various chemical reactions, including:

    Oxidation: Thiamylal sodium can be oxidized to form sulfoxides and sulfones.

    Reduction: It can be reduced to form thiols.

    Substitution: Thiamylal sodium can undergo nucleophilic substitution reactions, where the sodium ion is replaced by other nucleophiles.

    Hydrolysis: It can be hydrolyzed to form the corresponding thiobarbituric acid.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The major products formed from these reactions include sulfoxides, sulfones, thiols, and thiobarbituric acid .

Scientific Research Applications

Thiamylal sodium has a wide range of scientific research applications, including:

Mechanism of Action

Thiamylal sodium exerts its effects by binding to a distinct binding site associated with a chloride ionopore at the gamma-aminobutyric acid (GABA) A receptor. This binding increases the duration of time for which the chloride ionopore is open, thereby prolonging the post-synaptic inhibitory effect of GABA in the thalamus. This results in the depression of the central nervous system, leading to its sedative and anticonvulsant effects .

Comparison with Similar Compounds

Thiamylal sodium is similar to other barbiturates such as secobarbital and pentobarbital. it is unique in its thiobarbiturate structure, which imparts different pharmacokinetic properties. For example, thiamylal sodium has a shorter duration of action compared to secobarbital and pentobarbital, making it more suitable for short-term sedation and induction of anesthesia .

Similar compounds include:

Properties

CAS No.

337-47-3

Molecular Formula

C12H17N2NaO2S

Molecular Weight

276.33 g/mol

IUPAC Name

sodium;4,6-dioxo-5-pentan-2-yl-5-prop-2-enyl-1H-pyrimidine-2-thiolate

InChI

InChI=1S/C12H18N2O2S.Na/c1-4-6-8(3)12(7-5-2)9(15)13-11(17)14-10(12)16;/h5,8H,2,4,6-7H2,1,3H3,(H2,13,14,15,16,17);/q;+1/p-1

InChI Key

LYZGJWXNOGIVQA-UHFFFAOYSA-M

SMILES

CCCC(C)C1(C(=O)NC(=S)NC1=O)CC=C.[Na+]

Canonical SMILES

CCCC(C)C1(C(=O)NC(=NC1=O)[S-])CC=C.[Na+]

Appearance

Solid powder

337-47-3

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Sodium, Thiamylal
Surital
Thiamylal
Thiamylal Sodium
Thioquinalbarbitone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium;5-pentan-2-yl-5-prop-2-enyl-2-sulfanylidene-1,3-diazinane-4,6-dione
Reactant of Route 2
Sodium;5-pentan-2-yl-5-prop-2-enyl-2-sulfanylidene-1,3-diazinane-4,6-dione
Reactant of Route 3
Sodium;5-pentan-2-yl-5-prop-2-enyl-2-sulfanylidene-1,3-diazinane-4,6-dione
Reactant of Route 4
Sodium;5-pentan-2-yl-5-prop-2-enyl-2-sulfanylidene-1,3-diazinane-4,6-dione
Reactant of Route 5
Sodium;5-pentan-2-yl-5-prop-2-enyl-2-sulfanylidene-1,3-diazinane-4,6-dione
Reactant of Route 6
Sodium;5-pentan-2-yl-5-prop-2-enyl-2-sulfanylidene-1,3-diazinane-4,6-dione

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